REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12](=[O:16])[CH:13]=[N+]=[N-])=[CH:4][CH:3]=1.[BrH:17].C([O-])(O)=O.[Na+]>C(OCC)(=O)C>[Br:17][CH2:13][C:12]([C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([Br:1])=[CH:3][CH:4]=1)=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)C(C=[N+]=[N-])=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
mixture was stirred 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
Ethyl acetate solution was extracted twice with NaHCO3 solution (50 mL), once with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (0-20% ethyl acetate:hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC=C(C2=CC=CC=C12)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.67 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |